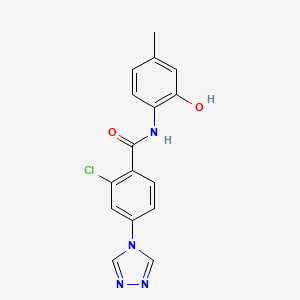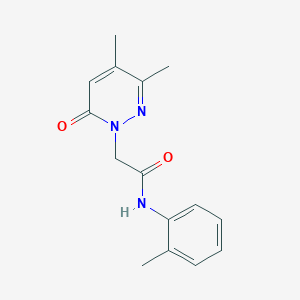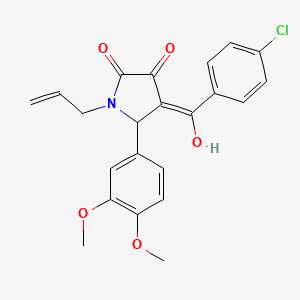
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a hydroxy-methylphenyl group, and a triazolyl group attached to a benzamide core. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, 2-hydroxy-4-methylphenylamine, and 1,2,4-triazole.
Amide Formation: The first step involves the formation of an amide bond between 2-chlorobenzoic acid and 2-hydroxy-4-methylphenylamine under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Triazole Introduction: The triazole ring is introduced through a nucleophilic substitution reaction, where the amide intermediate reacts with 1,2,4-triazole in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and hydroxy group could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(2-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide: Lacks the methyl group on the phenyl ring.
2-chloro-N-(4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide: Lacks the hydroxy group on the phenyl ring.
2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide: Lacks the triazole ring.
Uniqueness
The presence of both the hydroxy and methyl groups on the phenyl ring, along with the triazole ring, makes 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide unique. These structural features may contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-2-5-14(15(22)6-10)20-16(23)12-4-3-11(7-13(12)17)21-8-18-19-9-21/h2-9,22H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMAMSDFQCRLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[4-(1-cyclopentyl-1H-imidazol-2-yl)phenoxy]acetyl}morpholine](/img/structure/B5486749.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5486755.png)
![2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]ACETAMIDE](/img/structure/B5486768.png)
![{4-[(2-propylpentanoyl)amino]phenoxy}acetic acid](/img/structure/B5486776.png)
![3-(2,4-Dimethylphenyl)-5,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B5486783.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5486791.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5486796.png)



![N-[2-(1,3-benzodioxol-5-yl)-1-({[1-(hydroxymethyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5486832.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486835.png)
![4-[4-(1H-pyrazol-4-yl)butanoyl]piperazine-2-carboxylic acid](/img/structure/B5486840.png)
![3-(3-methoxyphenyl)-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486844.png)
